molecular formula C24H21N5O3 B2919871 2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207027-29-9

2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2919871
CAS No.: 1207027-29-9
M. Wt: 427.464
InChI Key: IHWOCKWFDNDXAQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound with the CAS Number 1207027-29-9 and a molecular formula of C 24 H 21 N 5 O 3 . It has a molecular weight of 427.5 g/mol . This compound features a complex structure that integrates multiple heterocyclic systems, including a pyrazolo[1,5-a]pyrazin-4(5H)-one core linked via a methylene bridge to a 1,2,4-oxadiazole ring, which is further substituted with a 3-methoxyphenyl group . The specific biochemical and physiological mechanisms of action, as well as its primary research applications, are areas of ongoing investigation and are not fully detailed in the public domain. As a sophisticated small molecule, it is intended for use in laboratory research to explore its potential properties and interactions. Researchers are advised to consult the product's material safety data sheet (MSDS) for safe handling and storage information. This product is strictly labeled For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-15-7-8-17(11-16(15)2)20-13-21-24(30)28(9-10-29(21)26-20)14-22-25-23(27-32-22)18-5-4-6-19(12-18)31-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWOCKWFDNDXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel derivative within the pyrazolo[1,5-a]pyrazin class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity based on diverse studies and findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a pyrazolo[1,5-a]pyrazin core fused with an oxadiazole moiety. The synthesis typically involves microwave-assisted methods or conventional heating techniques to achieve high yields and purity. Structural elucidation is often performed using IR spectroscopy, NMR, and X-ray crystallography to confirm the integrity of the synthesized compounds .

Biological Activity Overview

The biological activity of this compound has primarily been evaluated in the context of anticancer properties. The following sections detail its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Anticancer Activity

Numerous studies have reported that pyrazolo[1,5-a]pyrazin derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance:

  • A549 Lung Cancer Cells : A series of derivatives showed dose-dependent inhibition of A549 cells. The most effective compounds were identified to induce apoptosis and cell cycle arrest at the G1 phase .
  • Mechanisms of Action : The anticancer effects are attributed to several mechanisms including modulation of autophagy pathways and inhibition of specific enzymes involved in cancer proliferation such as HDAC and thymidylate synthase .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that substituents on the pyrazolo[1,5-a]pyrazin scaffold significantly influence biological activity. For example:

  • Substituents : Compounds with electron-withdrawing groups (like halogens) on the aromatic rings tend to exhibit higher potency against cancer cells. Conversely, electron-donating groups may reduce activity .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on A549 Cells : A derivative with a 4-chlorophenyl group demonstrated superior growth inhibition compared to others in a series of pyrazolo derivatives. This study highlighted the importance of specific substitutions in enhancing anticancer efficacy .
  • Broad Spectrum Activity : Other derivatives have shown potential against additional cell lines such as H322 and H1299, indicating a broader application in cancer therapy .

Comparative Biological Activity Table

CompoundCell Line TestedIC50 (µM)Mechanism
2-(3,4-dimethylphenyl)-...A54915Apoptosis induction
5-benzyl-2-(4-chlorophenyl)...H32210G1-phase arrest
Compound X (control)MDA-MB-23120Unknown

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxyphenyl on the oxadiazole ring enhances electron-donating properties relative to the 3-methyl group in , which may modulate reactivity in nucleophilic environments .
  • Molecular weights vary significantly (337–476 g/mol), with the target compound occupying an intermediate range, balancing bioavailability and target affinity .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The dihedral angle between the pyrazolo-pyrazinone core and aryl substituents in ranges from 15–35°, influencing molecular rigidity. The target compound’s 3,4-dimethylphenyl group may reduce this angle, enhancing planarity and crystal stability.
  • Solubility : Methoxy groups generally improve aqueous solubility compared to methyl or chloro substituents .

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